molecular formula C23H31N3O4S B305832 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No. B305832
M. Wt: 445.6 g/mol
InChI Key: KTJZHHSSRHCNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs). It was first developed by Takeda Pharmaceutical Company Limited in Japan and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

TAK-715 is a selective inhibitor of p38 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, which are involved in the regulation of various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting the activity of p38 this compound, TAK-715 can block the production of pro-inflammatory cytokines and reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
TAK-715 has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

TAK-715 is a potent and selective inhibitor of p38 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, which makes it an attractive tool for studying the role of p38 this compound in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on TAK-715. One potential application is in the treatment of inflammatory bowel disease, where it has shown promising results in preclinical studies. Another potential application is in the treatment of cancer, where it can inhibit the growth and metastasis of cancer cells. Further research is needed to explore the therapeutic potential of TAK-715 in various disease conditions and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of TAK-715 involves several steps, including the reaction of 4-(4-methoxyphenyl)piperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2,4,6-trimethylbenzenesulfonyl chloride. The final product is obtained after purification and crystallization.

Scientific Research Applications

TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of these diseases.

properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C23H31N3O4S/c1-17-14-18(2)23(19(3)15-17)31(28,29)24(4)16-22(27)26-12-10-25(11-13-26)20-6-8-21(30-5)9-7-20/h6-9,14-15H,10-13,16H2,1-5H3

InChI Key

KTJZHHSSRHCNKV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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